molecular formula B2Ba3O6 B8329794 Bariumborate

Bariumborate

Cat. No. B8329794
M. Wt: 529.6 g/mol
InChI Key: XBJJRSFLZVLCSE-UHFFFAOYSA-N
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Patent
US04873084

Procedure details

Following the procedure of Example 9, but substituting ammoniumpentaborate and sodiumsulfate, sodiumsulfite and/or sodiumphosphate with ammoniumpentaborate and sodiumchloride or sodiumnitrate, a mixture of bariumborate and bariumchloride or bariumnitrate was formed. The latter by-products can be removed by water, yielding pure bariumtriborate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
bariumnitrate

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Na+].[Na+].S([O-])([O-])=O.[Na+].[Na+].P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[Cl-].[Na+].[N+:59]([O-:62])([O-:61])=[O:60].[Na+].B([O-])([O-])[O-].[Ba+2:68].B([O-])([O-])[O-].[Ba+2].[Ba+2].[Cl-].[Ba+2].[Cl-]>>[N+:59]([O-:62])([O-:61])=[O:60].[Ba+2:68].[N+:59]([O-:62])([O-:61])=[O:60] |f:0.1.2,3.4.5,6.7.8.9,10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29,30.31,32.33,34.35.36.37.38,39.40.41,42.43.44|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].[Ba+2].B([O-])([O-])[O-].[Ba+2].[Ba+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ba+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
bariumnitrate
Type
product
Smiles
[N+](=O)([O-])[O-].[Ba+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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